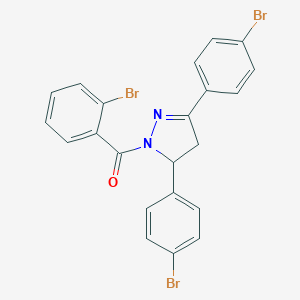
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to create the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also studied .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Applications
Versatile Intermediates for Metal Passivators and Light-Sensitive Materials : Gu et al. (2009) discussed the practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting its utility as an intermediate in preparing metal passivators and light-sensitive materials. This synthesis is part of a broader research program focused on green chemistry, demonstrating an efficient and environmentally benign approach to producing useful molecules (Gu, Yu, Zhang, & Xu, 2009).
High-Nitrogen Azine Energetic Materials : Yongjin and Shuhong (2019) reviewed the application of high-nitrogen containing azine energy materials. The study covered synthetic methods, structural and theoretical analysis, and the physical, chemical, and detonation properties of typical pyrazine energetic compounds. These materials are noted for their potential in propellants, mixed explosives, and gas generators, indicating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).
Biological and Pharmacological Activities
Antifungal and Pharmacophore Sites in Small Molecules : Kaddouri et al. (2022) reviewed small molecules against Fusarium oxysporum f. sp. Albedinis, highlighting the antifungal pharmacophore sites common in certain compounds. This review underscores the significance of structural features in designing molecules with targeted biological activities (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
Novel Pyrazole Derivatives with Potential Biological Activities : A review by Sheetal et al. (2018) focused on the synthesis and bioevaluation of novel pyrazole derivatives, highlighting their significant agrochemical and pharmaceutical activities. The compounds synthesized under microwave conditions showed promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties, indicating the broad utility of pyrazole derivatives in developing new therapeutic agents (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules.
Propiedades
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br3N2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGLARXNLFGHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

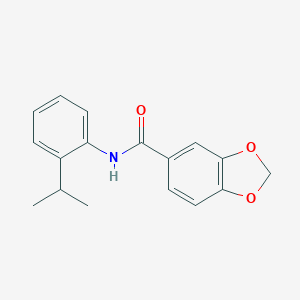

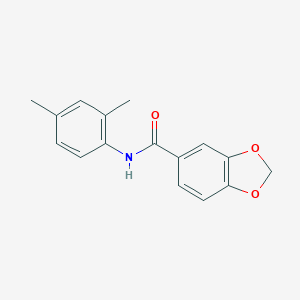
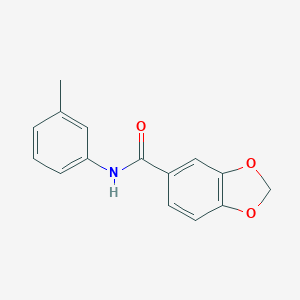

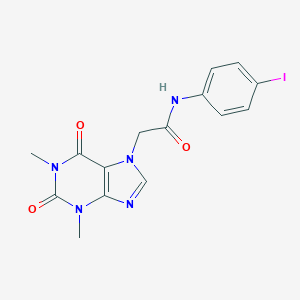
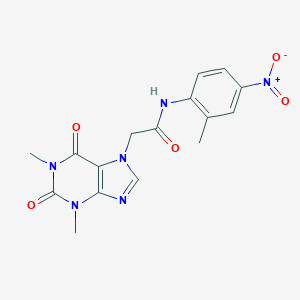
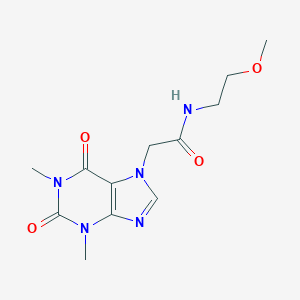

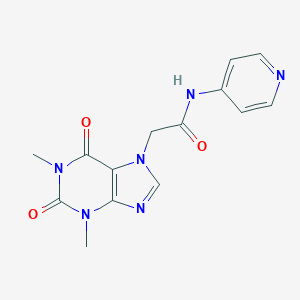
![Ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]acetate](/img/structure/B408900.png)
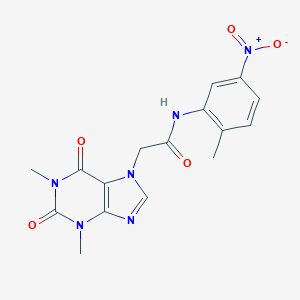
![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B408906.png)